molecular formula C22H23BrOSi B164547 (4-Bromophenoxy)(tert-butyl)diphenylsilane CAS No. 127481-94-1

(4-Bromophenoxy)(tert-butyl)diphenylsilane

Cat. No. B164547
M. Wt: 411.4 g/mol
InChI Key: ZJVXXEFZKXBKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06563008B2

Procedure details

400 ml of dimethylformamide, 31.18 g of imidazole and 125.89 g of 1,1-dimethyl-ethyldiphenyl-chlorosilane are added under an inert atmosphere and at ambient temperature to 80.89 g of parabromophenol, then the solution obtained is agitated for 2 hours. The reaction medium is poured into 2 liters of water, precipitation is observed, the solid is solubilized with ethyl acetate and the aqueous phase is extracted with ethyl acetate, the combined organic phases are dried and evaporated under reduced pressure until an oil is obtained. Pentane is added and crystallisation is observed. After filtration and drying of the precipitate 179.24 g of expected product is obtained. Rf: 0.53 (thin layer chromatography, support: silica, eluant Cyclohexane/AcOEt 95/5).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
31.18 g
Type
reactant
Reaction Step One
Quantity
125.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Cyclohexane AcOEt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN(C)C=O.N1C=CN=C1.[CH3:11][C:12]([Si:15]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)Cl)([CH3:14])[CH3:13].[Br:29][C:30]1[CH:35]=[CH:34][C:33]([OH:36])=[CH:32][CH:31]=1>C1CCCCC1.CCOC(C)=O.CCCCC.C(OCC)(=O)C.O>[Br:29][C:30]1[CH:35]=[CH:34][C:33]([O:36][Si:15]([C:12]([CH3:14])([CH3:13])[CH3:11])([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:32][CH:31]=1 |f:4.5|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
31.18 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
125.89 g
Type
reactant
Smiles
CC(C)(C)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Step Two
Name
Cyclohexane AcOEt
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1.CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is agitated for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution obtained
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure until an oil
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
crystallisation
FILTRATION
Type
FILTRATION
Details
After filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the precipitate 179.24 g of expected product
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC=C(C=C1)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.